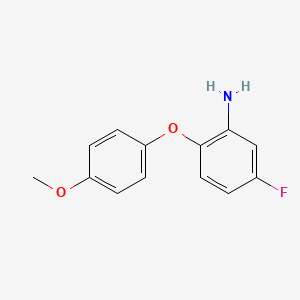

5-Fluoro-2-(4-methoxyphenoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-2-(4-methoxyphenoxy)aniline: is an organic compound with the molecular formula C13H12FNO2. It is a fluorinated aniline derivative, characterized by the presence of a fluorine atom at the 5-position and a methoxyphenoxy group at the 2-position of the aniline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4-methoxyphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method starts with the reaction of 5-fluoro-2-nitroaniline with 4-methoxyphenol in the presence of a base, such as potassium carbonate, under reflux conditions. The nitro group is then reduced to an amine using a reducing agent like iron powder and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Fluoro-2-(4-methoxyphenoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The nitro precursor of this compound can be reduced to form the amine.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: The primary amine.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 5-Fluoro-2-(4-methoxyphenoxy)aniline exhibit promising anticancer properties. For instance, diphenyl ether derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines. In a study, synthesized anilines showed moderate to good yields and displayed significant anti-cancer effects, suggesting that similar derivatives may also be effective .

Targeting Microtubules

Microtubule-targeting agents are crucial in cancer therapy. Compounds that bind to the colchicine site on microtubules have been developed, with some derivatives showing enhanced binding and activity profiles. The structural modifications in compounds like this compound could potentially enhance their efficacy as microtubule disruptors .

Material Science Applications

Polymer Synthesis

The compound can be utilized in the synthesis of polymers with specific functional properties. Its ability to act as a coupling agent in polymer formulations allows for the enhancement of mechanical and thermal properties of the resultant materials. This application is particularly relevant in industries focusing on advanced materials for electronics and coatings.

Fluorinated Polymers

Due to its fluorine content, this compound can be incorporated into fluorinated polymers, which are known for their chemical resistance and thermal stability. These polymers find applications in protective coatings, electrical insulation, and other high-performance materials .

Data Table: Comparative Analysis of Anticancer Activity

Case Studies

-

Study on Anticancer Efficacy

A research study published in the Journal of Medicinal Chemistry investigated various aniline derivatives, including those similar to this compound. The study found that these compounds effectively inhibited cancer cell proliferation through mechanisms involving microtubule disruption, highlighting their potential as therapeutic agents . -

Fluorinated Polymer Development

Another study focused on the synthesis of fluorinated polymers using derivatives of aniline as precursors. The resulting polymers exhibited superior chemical resistance and thermal stability compared to non-fluorinated counterparts, making them suitable for applications in harsh environments .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(4-methoxyphenoxy)aniline in biological systems involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibitory effects. The methoxyphenoxy group may also contribute to the compound’s overall pharmacokinetic profile by affecting its solubility and membrane permeability .

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoro-4-methylaniline

- 5-Fluoro-2-nitroaniline

- 4-Methoxyphenol

Comparison: Compared to 2-Fluoro-4-methylaniline, 5-Fluoro-2-(4-methoxyphenoxy)aniline has an additional methoxyphenoxy group, which can significantly alter its chemical reactivity and biological activity. The presence of the fluorine atom in both compounds enhances their stability and lipophilicity. the unique combination of the fluorine and methoxyphenoxy groups in this compound provides it with distinct properties that can be advantageous in specific applications .

Biologische Aktivität

5-Fluoro-2-(4-methoxyphenoxy)aniline is a fluorinated aniline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a fluorine atom at the 5-position and a methoxyphenoxy group at the 2-position of the aniline ring, which significantly influences its pharmacological properties.

The molecular formula of this compound is C13H12FNO2. The synthesis typically involves nucleophilic aromatic substitution, starting with 5-fluoro-2-nitroaniline and reacting it with 4-methoxyphenol in the presence of a base such as potassium carbonate under reflux conditions. This process is followed by reduction to yield the amine form of the compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances binding affinity to various enzymes and receptors, potentially leading to inhibitory effects on their activity. The methoxyphenoxy group may improve the compound's solubility and membrane permeability, thereby enhancing its bioavailability in biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a related compound demonstrated significant tumor growth suppression in vivo, achieving up to 73.4% inhibition at doses of 10 mg/kg compared to standard treatments like Taxol . Additionally, fluorinated compounds are known for their enhanced metabolic stability, making them promising candidates in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Fluorinated derivatives often exhibit increased lipophilicity, which can enhance their ability to penetrate microbial membranes. This characteristic is crucial in developing new antimicrobial agents .

Case Studies and Research Findings

- Anticancer Studies : A study involving quinazolinone-based derivatives indicated that compounds with similar structural features to this compound showed potent activity against various cancer cell lines (MCF-7, HepG2), with IC50 values significantly lower than standard treatments .

- Inhibition Studies : Research on apocynin analogs revealed that modifications similar to those in this compound led to enhanced inhibition of NADPH oxidase activity without cytotoxic effects, indicating a potential for anti-inflammatory applications .

- Microtubule Targeting : Compounds targeting microtubules have been shown to be effective in cancer therapy. The structural characteristics of this compound may allow it to bind effectively at colchicine sites on tubulin, enhancing its anticancer efficacy .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant (IC50 values low) | Moderate | Inhibits enzyme/receptor interactions |

| Apocynin | Low | High | NADPH oxidase inhibition |

| Fluorinated Quinazolinones | High (IC50 < 50 µM) | Variable | Microtubule disruption |

Eigenschaften

IUPAC Name |

5-fluoro-2-(4-methoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPPMKVHUHKRCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.